![molecular formula C18H22N4O2S B2594067 N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-59-7](/img/structure/B2594067.png)

N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

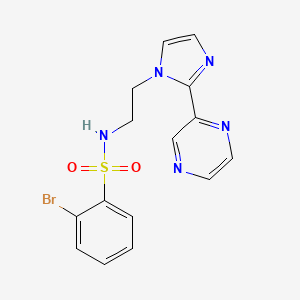

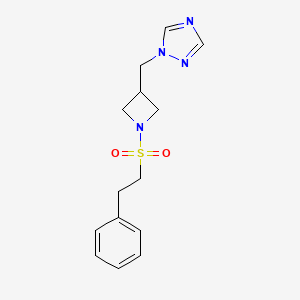

“N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The compound also has a nitrophenyl group and a carbothioamide group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyrazine core, along with the nitrophenyl and carbothioamide groups. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazine derivatives can undergo reactions such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. Additionally, the presence of the carbothioamide group could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The pyrrolidine scaffold is often explored for its potential in creating new antibacterial compounds. The saturated nature of the pyrrolidine ring allows for a significant exploration of pharmacophore space, which can lead to the discovery of novel antibacterial properties . The nitrophenyl group in the compound could potentially be optimized to target specific bacterial proteins, enhancing the antibacterial efficacy.

Antidepressant and Anxiolytic Drugs

Compounds with a pyrrolidine structure have been studied for their antidepressant and anxiolytic effects. Research aims to improve the solubility and bioavailability of such compounds to create effective oral medications that retain their therapeutic effects . The unique structure of N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide could be beneficial in this regard.

Anticancer Agents

Pyrrolidine derivatives are investigated for their anticancer activities. The ability to modify the pyrrolidine ring with various substituents allows for the development of compounds with selective toxicity towards cancer cells. The presence of the nitrophenyl group could be leveraged to design molecules that can interfere with cancer cell proliferation .

Anti-Inflammatory Medications

The anti-inflammatory potential of pyrrolidine derivatives is another area of interest. The structural flexibility of the pyrrolidine ring can lead to the synthesis of compounds that modulate inflammatory pathways. This compound’s specific substituents might interact with key enzymes or receptors involved in inflammation .

Analgesic Properties

Pyrrolidine derivatives can also be designed to possess analgesic properties. By targeting pain receptors or inflammatory mediators, these compounds can provide relief from pain. The structural features of N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide may contribute to its potential as an analgesic agent .

Neuroprotective Applications

The neuroprotective capabilities of pyrrolidine derivatives are being explored, particularly in the context of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its potential interaction with neurological pathways make it a candidate for treating conditions like Alzheimer’s disease .

Antimicrobial Activity

Beyond antibacterial properties, pyrrolidine derivatives can exhibit a broader antimicrobial effect, including antifungal and antiviral activities. The compound’s structure could be fine-tuned to enhance its binding affinity to various microbial targets .

Enzyme Inhibition

Enzyme inhibitors based on the pyrrolidine scaffold can be used to treat a variety of diseases by modulating metabolic pathways. The N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide could be developed to selectively inhibit enzymes that are overactive in certain diseases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butyl-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-2-3-10-19-18(25)21-13-12-20-11-4-5-16(20)17(21)14-6-8-15(9-7-14)22(23)24/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXVCWWFQVAEKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2593987.png)

![(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593989.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)

![3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2593996.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)